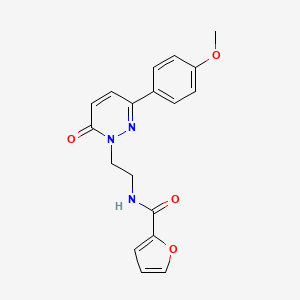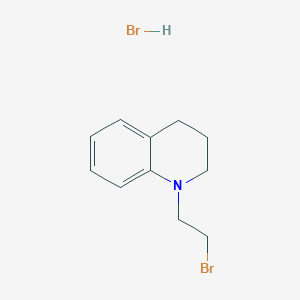
1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide is an organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a bromoethyl group attached to the tetrahydroquinoline ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the bromination of 1-(2-ethyl)-1,2,3,4-tetrahydroquinoline. This can be achieved using hydrobromic acid (HBr) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to enhance efficiency and yield. The process involves the use of high-purity reagents and advanced reaction control systems to maintain optimal reaction conditions. The final product is purified through recrystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted tetrahydroquinoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted tetrahydroquinoline derivatives.
- Oxidation reactions produce quinoline derivatives with different oxidation states.
- Reduction reactions result in ethyl-substituted tetrahydroquinoline compounds.
科学研究应用
1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound can also interact with cellular receptors, modulating their signaling pathways and affecting cellular functions.
相似化合物的比较
2-Bromoethylamine hydrobromide: A simpler compound with a bromoethyl group attached to an amine, used in similar substitution reactions.
3-Bromopropylamine hydrobromide: Contains a longer carbon chain, leading to different reactivity and applications.
2-Chloroethylamine hydrochloride: Similar structure but with a chloro group, resulting in different chemical properties and reactivity.
Uniqueness: 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties
属性
IUPAC Name |
1-(2-bromoethyl)-3,4-dihydro-2H-quinoline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.BrH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCVESHCXBPCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2430933.png)
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)
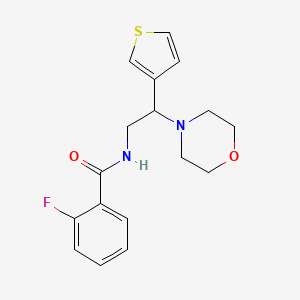

![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2430944.png)
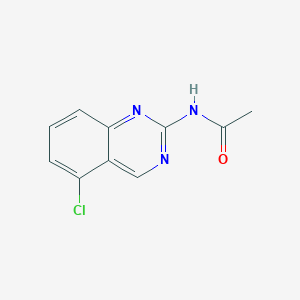
![8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2430946.png)

![(NE)-N-[(1,4-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2430949.png)
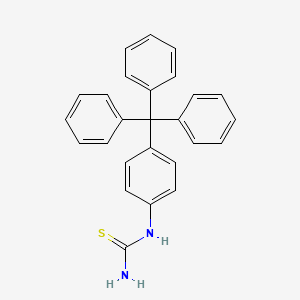
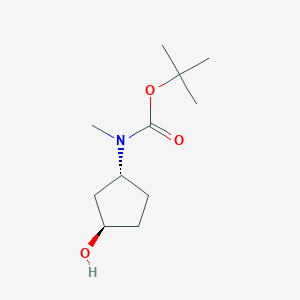
![3-[4-(Prop-2-enoyl)piperazin-1-yl]propanenitrile](/img/structure/B2430953.png)
